molecular formula C15H11NO3 B4024091 8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE

8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE

Cat. No.: B4024091
M. Wt: 253.25 g/mol
InChI Key: LLNHBEGBGMTELV-UHFFFAOYSA-N
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Description

8-ACETYL-3-METHYL-3-AZATRICYCLO[7310,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions and acetylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE is unique due to its specific tricyclic structure and the presence of acetyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-acetyl-2-methylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-8(17)9-6-7-12-13-10(9)4-3-5-11(13)14(18)16(2)15(12)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNHBEGBGMTELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE

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